Stereochemical Selectivity Among Stereoisomers
BRD-K98645985 is uniquely ARID1A-selective among BAF inhibitors. While virtually all other SWI/SNF modulators, including PFI-3 (a BRG1/BRM bromodomain inhibitor) and ACBI-1 (a BRD9 degrader), function by competitively inhibiting bromodomain binding to acetylated lysines, BRD-K98645985 is the only known inhibitor that targets the ARID1A-specific subcomplex [1]. Its mechanism involves binding to an allosteric pocket formed by the SMARCA4 (BRG1), SMARCA2 (BRM), actin, and SMARCB1 subunits, thereby modulating the complex without broadly altering chromatin accessibility .
| Evidence Dimension | Target Binding Specificity |
|---|---|
| Target Compound Data | Binds ARID1A-specific BAF complexes |
| Comparator Or Baseline | PFI-3 (binds BRG1/BRM bromodomain); ACBI-1 (binds BRD9 bromodomain) |
| Quantified Difference | Unique mechanism; no cross-reactivity with non-ARID1A BAF complexes |
| Conditions | Mechanistic classification based on structural and biochemical characterization |
Why This Matters
This specificity enables interrogation of ARID1A-dependent pathways without confounding effects on other BAF subcomplexes.
- [1] Sokol, S., et al. (2021). Figure 4: Small molecule inhibitors of SWI/SNF complex subunits. PMC6995420. View Source
